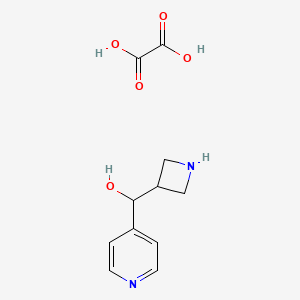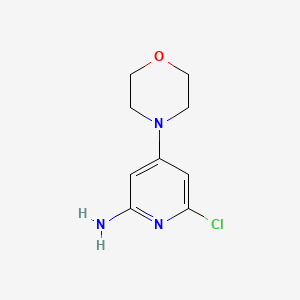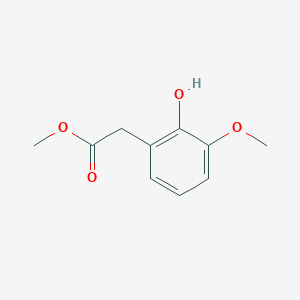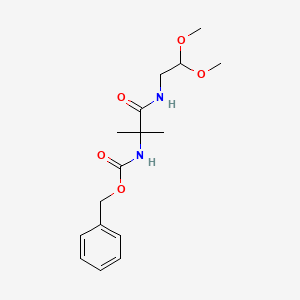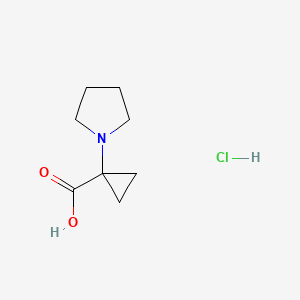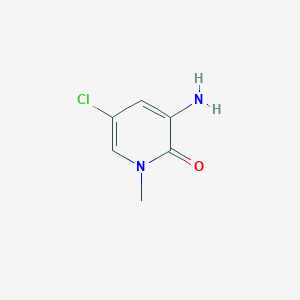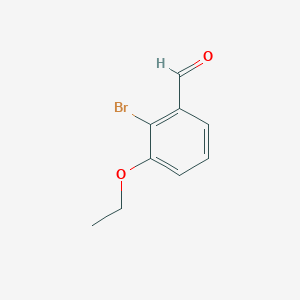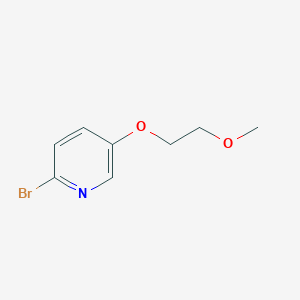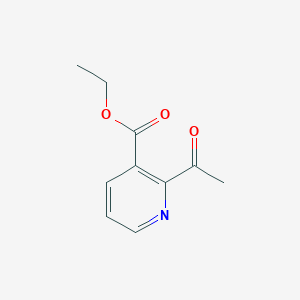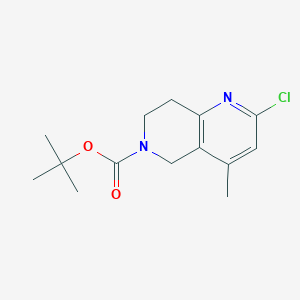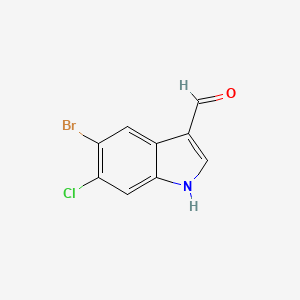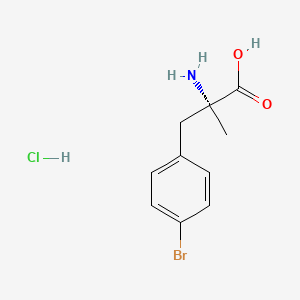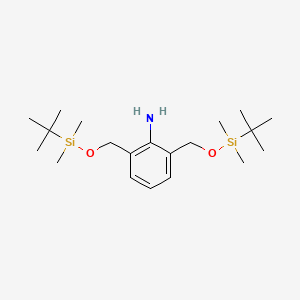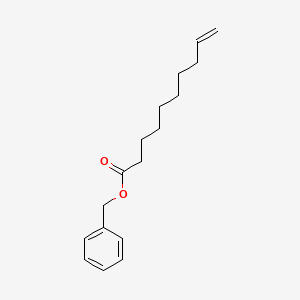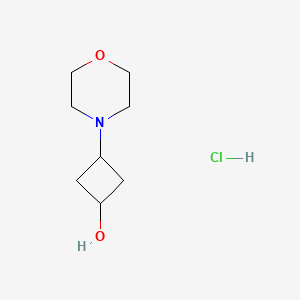
3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 g/mol . The compound is typically stored at room temperature and is available in powder form .
Physical And Chemical Properties Analysis
The compound “3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride” is a powder at room temperature . More detailed physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Synthesis and Antitumor Activity
- Antitumor Activity : A study by Isakhanyan et al. (2016) synthesized tertiary aminoalkanol hydrochlorides, including morpholin-4-yl compounds, and tested them for antitumor activity. These compounds showed promising biological properties for potential use in cancer treatment.
Crystal Structure and Properties
- Molecular Structure : Dinçer et al. (2005) analyzed the crystal structure of oxime derivatives containing morpholin groups, including a cyclobutane ring. This study, detailed in Acta Crystallographica Section A, contributes to the understanding of the molecular properties of these compounds.
Antibacterial Activity
- Antibacterial Properties : Research by Isakhanyan et al. (2014) focused on synthesizing and evaluating the antibacterial activity of tertiary aminoalkanols hydrochlorides, including morpholin-4-yl variants. These compounds showed potential as antibacterial agents.
Novel Synthesis Methods
- Cyclobutane Derivatives Synthesis : Robinson et al. (1997) developed a novel synthesis route for cyclobutane derivatives, potentially including morpholin-4-yl compounds. This method, as described in Tetrahedron Letters, could be useful for synthesizing a variety of structurally related compounds.
Pharmacophore Development
- PI3K Inhibition : A study by Hobbs et al. (2019) in "Journal of medicinal chemistry" identified morpholine derivatives as key pharmacophores in the inhibition of PI3K, a protein important in cancer and other diseases.
Drug Discovery Building Blocks
- Drug Development : Feskov et al. (2019) created morpholine analogues to serve as building blocks in drug discovery. Their work, detailed in The Journal of organic chemistry, highlights the versatility of morpholine-based compounds in medicinal chemistry.
Intermediate for Biologically Active Compounds
- Synthesis of Biologically Active Intermediates : The synthesis of morpholin-4-yl compounds as intermediates for other biologically active molecules is demonstrated in research by Wang et al. (2016). This study illustrates the utility of these compounds in broader pharmaceutical synthesis.
Safety And Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .
properties
IUPAC Name |
3-morpholin-4-ylcyclobutan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c10-8-5-7(6-8)9-1-3-11-4-2-9;/h7-8,10H,1-6H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNPALNSKNDIAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2CC(C2)O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Morpholin-4-yl)cyclobutan-1-ol hydrochloride | |
CAS RN |
1807941-36-1, 1795069-19-0 |
Source


|
| Record name | 3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,3r)-3-(morpholin-4-yl)cyclobutan-1-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

